Cas no 1046757-38-3 (2-AMINO-N-(2,3,4-TRIFLUOROPHENYL)ACETAMIDE HYDROCHLORIDE)
2-AMINO-N-(2,3,4-TRIFLUOROPHENYL)ACETAMIDE HYDROCHLORIDE Chemical and Physical Properties
Names and Identifiers
-
- 2-AMINO-N-(2,3,4-TRIFLUOROPHENYL)ACETAMIDE HYDROCHLORIDE
- N~1~-(2,3,4-trifluorophenyl)glycinamide hydrochloride
- MFCD07287300
- 2-amino-N-(2,3,4-trifluorophenyl)acetamide;hydrochloride
- 1046757-38-3
- BS-36992
- 2-amino-N-(2,3,4-trifluorophenyl)acetamidehydrochloride
- N1-(2,3,4-Trifluorophenyl)glycinamide HCl
- CS-0221477
- G74651
- AKOS000100010
- Z56973483
- EN300-09222
- N1-(2,3,4-Trifluorophenyl)glycinamide hydrochloride
-
- MDL: MFCD07287300
- Inchi: 1S/C8H7F3N2O.ClH/c9-4-1-2-5(8(11)7(4)10)13-6(14)3-12;/h1-2H,3,12H2,(H,13,14);1H
- InChI Key: URCPVDIDZOUHJX-UHFFFAOYSA-N
- SMILES: Cl.FC1C(=C(C=CC=1NC(CN)=O)F)F
Computed Properties
- Exact Mass: 240.0277251g/mol
- Monoisotopic Mass: 240.0277251g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 215
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1Ų
2-AMINO-N-(2,3,4-TRIFLUOROPHENYL)ACETAMIDE HYDROCHLORIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B642535-50mg |
2-Amino-N-(2,3,4-trifluorophenyl)acetamide Hydrochloride |
1046757-38-3 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B642535-100mg |
2-Amino-N-(2,3,4-trifluorophenyl)acetamide Hydrochloride |
1046757-38-3 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B642535-500mg |
2-Amino-N-(2,3,4-trifluorophenyl)acetamide Hydrochloride |
1046757-38-3 | 500mg |
$ 80.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | D522331-1g |
2-AMINO-N-(2,3,4-TRIFLUOROPHENYL)ACETAMIDE HYDROCHLORIDE |
1046757-38-3 | 95% | 1g |
$1260 | 2024-06-05 | |
| Enamine | EN300-09222-0.05g |
2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride |
1046757-38-3 | 95.0% | 0.05g |
$19.0 | 2025-02-21 | |
| Enamine | EN300-09222-0.1g |
2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride |
1046757-38-3 | 95.0% | 0.1g |
$19.0 | 2025-02-21 | |
| Enamine | EN300-09222-0.25g |
2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride |
1046757-38-3 | 95.0% | 0.25g |
$19.0 | 2025-02-21 | |
| Enamine | EN300-09222-0.5g |
2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride |
1046757-38-3 | 95.0% | 0.5g |
$26.0 | 2025-02-21 | |
| Enamine | EN300-09222-1.0g |
2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride |
1046757-38-3 | 95.0% | 1.0g |
$34.0 | 2025-02-21 | |
| Enamine | EN300-09222-2.5g |
2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride |
1046757-38-3 | 95.0% | 2.5g |
$72.0 | 2025-02-21 |
2-AMINO-N-(2,3,4-TRIFLUOROPHENYL)ACETAMIDE HYDROCHLORIDE Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 2-AMINO-N-(2,3,4-TRIFLUOROPHENYL)ACETAMIDE HYDROCHLORIDE
Introduction to 2-AMINO-N-(2,3,4-TRIFLUOROPHENYL)ACETAMIDE HYDROCHLORIDE (CAS No. 1046757-38-3)
2-AMINO-N-(2,3,4-TRIFLUOROPHENYL)ACETAMIDE HYDROCHLORIDE, identified by the chemical abstracts service number 1046757-38-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of amides, characterized by its amine and carbonyl functional groups, and is further distinguished by the presence of a trifluorophenyl moiety. The trifluorophenyl group introduces unique electronic and steric properties, making this molecule of particular interest for its potential applications in drug design and development.
The structural motif of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride consists of a benzene ring substituted with three fluorine atoms at the 2, 3, and 4 positions. This substitution pattern enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in pharmaceutical design. The hydrochloride salt form of the compound improves its solubility in aqueous solutions, facilitating its use in various biochemical assays and formulation development.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced binding affinity and resistance to enzymatic degradation. The trifluorophenyl group in 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride contributes to these properties by influencing the electronic distribution across the molecule. This electronic modulation can lead to improved pharmacokinetic profiles, including increased bioavailability and prolonged half-life upon administration.
Current research in medicinal chemistry has highlighted the utility of trifluorophenyl-containing derivatives as scaffolds for developing novel therapeutic agents. For instance, studies have demonstrated that compounds incorporating this moiety exhibit promising activity against various biological targets, including enzymes and receptors involved in inflammatory pathways. The amide functionality in 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride further enhances its potential as a pharmacophore by allowing for hydrogen bonding interactions with biological targets.
One notable area of investigation has been the exploration of trifluorophenyl-amides as inhibitors of proteases and kinases. These enzymes play crucial roles in numerous disease pathways, making them attractive targets for drug intervention. The structural rigidity provided by the trifluorophenyl group helps stabilize interactions with these targets, while the amide bond offers a site for covalent or non-covalent binding. Preliminary studies on derivatives of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride have shown encouraging results in modulating the activity of such enzymes.
The synthesis of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride involves multi-step organic transformations that require precise control over reaction conditions. Key steps typically include halogenation of a precursor aromatic ring followed by nucleophilic substitution with an amine group. The introduction of fluorine atoms necessitates specialized reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective fluorination.
In terms of analytical characterization, 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride is typically analyzed using high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide comprehensive information about the molecular structure and purity of the compound. Additionally, computational methods such as molecular modeling have been utilized to predict binding interactions and optimize lead compounds derived from this scaffold.
The pharmaceutical industry has shown particular interest in developing small-molecule inhibitors based on fluorinated aromatic amides due to their potential therapeutic applications. For example, derivatives of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride have been investigated for their efficacy in treating neurological disorders by modulating neurotransmitter receptor activity. The unique properties imparted by the trifluorophenyl group make this class of compounds particularly well-suited for targeting receptors with high affinity and selectivity.
Recent advances in drug discovery have leveraged high-throughput screening (HTS) platforms to identify novel compounds with desired biological activities. Compounds like 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride serve as valuable starting points for HTS campaigns due to their well-defined structural features and known bioisosteric properties. By systematically modifying key functional groups within this scaffold, researchers can generate libraries of compounds with tailored pharmacological profiles.
The development of new therapeutic agents often requires optimization not only of potency but also of pharmacokinetic parameters such as solubility and metabolic stability. The salt form of 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride addresses solubility concerns while maintaining the integrity of the active moiety. This formulation is particularly advantageous for oral administration where bioavailability is a critical factor.
In conclusion, 2-amino-N-(2,3,4-trifluorophenyl)acetamide hydrochloride (CAS No. 1046757-38-3) represents a promising compound with diverse applications in pharmaceutical research and drug development. Its unique structural features—particularly the presence of a trifluorophenyl group—make it an attractive scaffold for designing novel therapeutics targeting various disease pathways. Ongoing research continues to explore its potential as an inhibitor or modulator in multiple therapeutic areas.
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